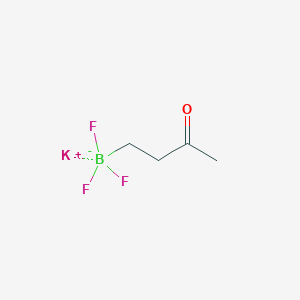
Potassium trifluoro(3-oxobutyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Potassium trifluoro(3-oxobutyl)boranuide typically involves the reaction of trifluoroborane with a suitable precursor under controlled conditions. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Potassium trifluoro(3-oxobutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium trifluoro(3-oxobutyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, including its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium trifluoro(3-oxobutyl)boranuide involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Potassium trifluoro(3-oxobutyl)boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro(vinyl)boranuide
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(methyl)boranuide
These compounds share similar structural features but differ in their reactivity and applications.
Properties
Molecular Formula |
C4H7BF3KO |
|---|---|
Molecular Weight |
178.00 g/mol |
IUPAC Name |
potassium;trifluoro(3-oxobutyl)boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 |
InChI Key |
XVUROYILZRZDJO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















